
5-hydroxy-1,2-dimethylpyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-1,2-dimethylpyridin-4(1H)-one, commonly known as 5-hydroxymethyl-1,2-dimethylpyridin-4(1H)-one, is an important organic compound with a wide range of applications in science and technology. It is a derivative of pyridine, an aromatic heterocyclic organic compound, and is an important intermediate in the synthesis of a variety of compounds. 5-hydroxymethyl-1,2-dimethylpyridin-4(1H)-one has been widely studied due to its unique structural and chemical properties.
科学的研究の応用
Iron Chelation and Antioxidant Activity
5-hydroxy-1,2-dimethylpyridin-4(1H)-one, also known as deferiprone, is primarily recognized for its iron chelation properties. It is effective in mitigating iron overload and protecting against oxidative stress caused by Reactive Oxygen Species (ROS). Research has focused on synthesizing novel bioconjugates of β-cyclodextrin with the deferiprone moiety, exploring their physicochemical properties, and assessing their antioxidant activities. The iron(III) complexes of these bioconjugates have been studied for their potential in managing iron-related disorders and oxidative stress (Puglisi et al., 2012).
Crystallography and Molecular Structure
The compound has been a subject of interest in the field of crystallography and structural chemistry. Studies have investigated its crystal structure and molecular conformation, emphasizing the significance of intermolecular hydrogen bonds. These studies provide valuable insights into the molecular behavior and potential applications of this compound in various chemical processes (Xie et al., 2002).
Spectroscopic Analysis and Hydrogen Bonding
Spectroscopic analysis has been conducted to understand the behavior of derivatives of 5-hydroxy-1,2-dimethylpyridin-4(1H)-one. Studies have focused on the hydrogen bonding characteristics of these compounds, providing insights into their structural and vibrational properties. This research is crucial for understanding the fundamental aspects of hydrogen bonding in such compounds and their implications in various chemical and biochemical processes (Hanuza et al., 1997).
Relevance to Treatment of Diseases
The compound's derivatives have been explored for their relevance in the treatment of various diseases. For instance, vanadium complexes with 5-hydroxy-1,2-dimethylpyridin-4(1H)-one have shown potential in the treatment of diabetes. These complexes exhibit a wide range of oxo, hydroxy, and non-oxo complexes in aqueous solutions, indicating their potential for therapeutic applications (Taylor, 1996).
Pharmaceutical Synthesis
Its use in pharmaceutical synthesis has been noted, particularly in the creation of compounds with medicinal relevance. For example, multicomponent reactions involving 5-hydroxy-1,2-dimethylpyridin-4(1H)-one have led to the formation of structures useful in treating human inflammatory diseases and other biomedical applications (Elinson et al., 2019).
特性
IUPAC Name |
5-hydroxy-1,2-dimethylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(9)7(10)4-8(5)2/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUURRZNXRDROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

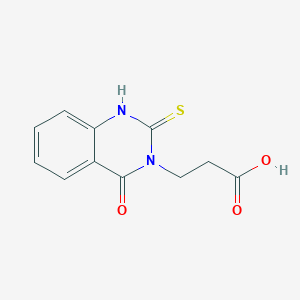
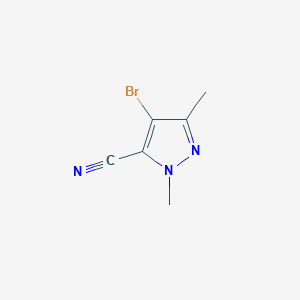
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2591428.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2591429.png)
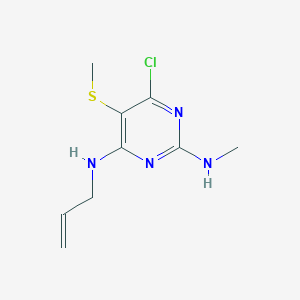
![5-(4-Chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2591431.png)

![1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2591435.png)
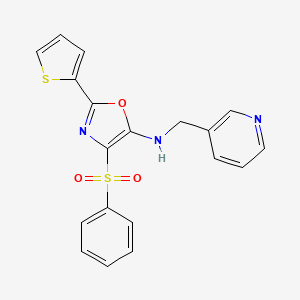
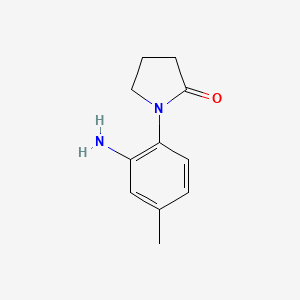

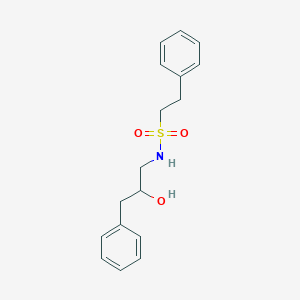
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(1-naphthylsulfonyl)-1H-pyrazole](/img/structure/B2591442.png)
![3-Chloro-2-[[5-(4-chlorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2591444.png)